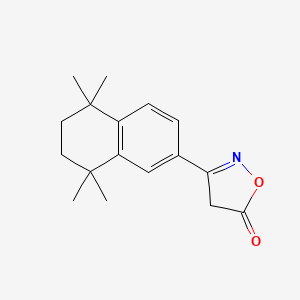![molecular formula C20H36O6 B13890870 7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B13890870.png)
7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid is a complex organic compound that belongs to the class of prostanoids. Prostanoids are a group of bioactive lipids that play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the formation of blood clots .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the cyclopentyl ring: This step involves the cyclization of a linear precursor to form the cyclopentyl ring structure.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Formation of the heptanoic acid chain: The heptanoic acid chain is attached to the cyclopentyl ring through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve higher specificity and yield. The process is optimized to minimize by-products and ensure the purity of the final product .
化学反应分析
Types of Reactions
7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .
科学研究应用
7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of prostanoids and their derivatives.
Biology: The compound is studied for its role in cellular signaling and its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anti-thrombotic effects.
作用机制
The mechanism of action of 7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as receptors on cell membranes. Upon binding to these receptors, the compound can activate or inhibit various signaling pathways, leading to physiological effects like inflammation reduction or blood flow regulation .
相似化合物的比较
Similar Compounds
Prostaglandin E2: Similar in structure but with different functional groups.
Prostacyclin: Another prostanoid with distinct biological activities.
Uniqueness
7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid is unique due to its specific hydroxylation pattern and the presence of both cyclopentyl and heptanoic acid moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research .
属性
IUPAC Name |
7-[2-(3,7-dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-19,21-24H,2-10,13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNZEGAFLBTZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)
![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)
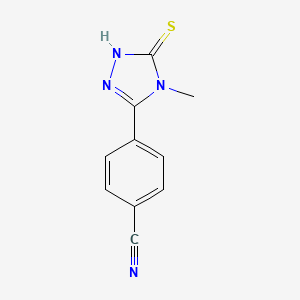
![1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13890802.png)
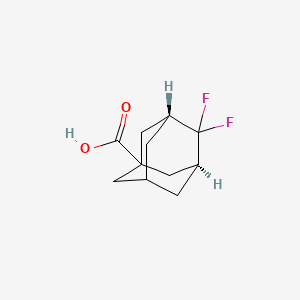

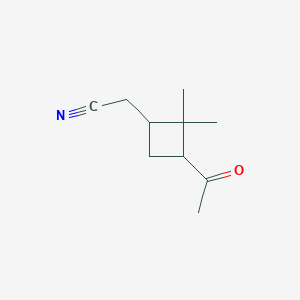
![1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B13890844.png)
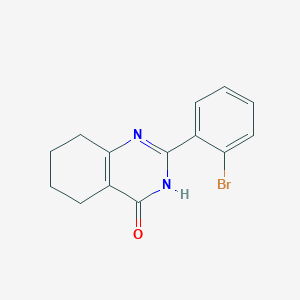

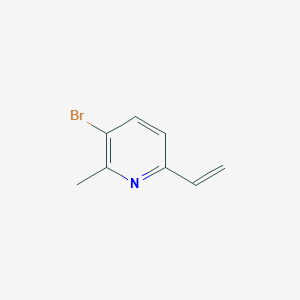
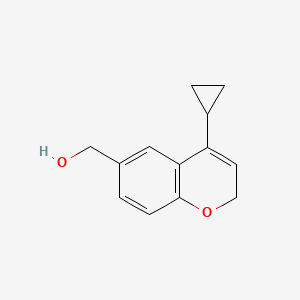
![3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one](/img/structure/B13890871.png)
